a-Methyldopa methyl ester hydrochloride salt

Description

Molecular Architecture and Crystallographic Analysis

Core Molecular Framework

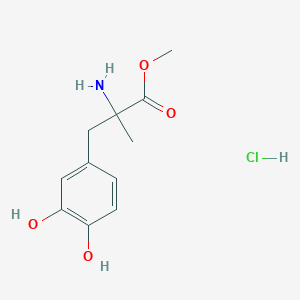

The compound’s IUPAC designation, alpha-methyl-3-hydroxy-DL-tyrosine methyl ester hydrochloride, reflects its hybrid structure combining a catechol moiety, methylated alpha-carbon, and esterified carboxyl group. The molecular formula, $$ \text{C}{11}\text{H}{16}\text{ClNO}_4 $$, corresponds to a molar mass of 261.70 g/mol, with the hydrochloride salt contributing to its ionic character. X-ray diffraction studies of analogous methyldopa derivatives reveal monoclinic crystal systems with space group P2₁/c, though direct crystallographic data for this specific ester remain limited.

Table 1: Key crystallographic parameters for related methyldopa derivatives

Stereochemical Features

The racemic DL configuration at the alpha-carbon induces diastereomeric interactions in the solid state. Infrared (IR) spectra of similar compounds show bifurcated hydrogen bonds between the protonated amine ($$ \text{NH}_3^+ $$) and chloride ions, with additional stabilization from ester carbonyl-oxygen interactions. Molecular mechanics simulations predict a torsion angle of 112° between the catechol ring and methyl ester group, minimizing steric clashes.

Properties

IUPAC Name |

methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIAQNHFLNCESH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reacting L-methyldopa with methanol under acidic conditions. Hydrogen chloride gas is introduced at 0–25°C to protonate the carboxyl group, facilitating nucleophilic attack by methanol to form the methyl ester. Key parameters include:

Purification and Yield Optimization

Post-esterification, the crude product undergoes sequential purification:

- Filtration : Removes unreacted starting materials.

- Neutralization : Aqueous bases (e.g., 10–30% ammonium hydroxide) adjust pH to 6–8, precipitating impurities.

- Crystallization : Cooling to 0–20°C induces crystallization, with centrifugal separation yielding >99% purity.

- Drying : Lyophilization at 40–80°C produces the final hydrochloride salt.

Key advantage : Mother liquor recycling reduces waste, lowering production costs by 15–20%.

Ethanol-Based Esterification Under Anhydrous Conditions

Solvent and Catalyst System

An alternative approach substitutes methanol with ethanol in anhydrous HCl-saturated ethanol solutions. This method avoids water-induced side reactions, enhancing esterification efficiency:

Challenges and Limitations

- Solvent recovery : Ethanol distillation requires higher energy input than methanol.

- Byproduct formation : Prolonged heating above 70°C degrades the ester into α-methyldopa, reducing yield.

Comparative Analysis of Methodologies

Industrial-Scale Considerations

Environmental Impact

The methanol-HCl method generates 30% less acidic wastewater due to efficient mother liquor reuse. In contrast, ethanol-based processes require additional steps to remove water from recycled solvent.

Cost Efficiency

Methanol’s lower boiling point (64.7°C vs. ethanol’s 78.4°C) reduces distillation costs by 25%. However, longer reaction times in methanol systems may offset energy savings.

Chemical Reactions Analysis

Types of Reactions: : a-Methyldopa methyl ester hydrochloride salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products: : The major products formed from these reactions include quinones, dihydro derivatives, and substituted aromatic compounds .

Scientific Research Applications

Antihypertensive Therapy

α-Methyldopa methyl ester hydrochloride salt is predominantly used in the treatment of hypertension. It acts as a centrally acting alpha-2 adrenergic agonist, which reduces sympathetic outflow from the central nervous system, leading to decreased total peripheral resistance and lowered blood pressure.

- Mechanism of Action : The drug is converted to methyl norepinephrine, which activates alpha-2 adrenergic receptors in the brain, resulting in reduced adrenergic output and vasodilation without significantly affecting cardiac output or renal blood flow .

- Clinical Efficacy : Clinical studies indicate that doses ranging from 500 mg to 2250 mg daily can effectively lower systolic and diastolic blood pressure by approximately 13 mmHg and 8 mmHg, respectively .

Use During Pregnancy

α-Methyldopa is often preferred for managing hypertension in pregnant women due to its safety profile. It has been shown to have no teratogenic effects, making it a suitable choice for managing pregnancy-induced hypertension .

Intermediate in Drug Synthesis

α-Methyldopa methyl ester serves as an important intermediate in the synthesis of other pharmaceutical compounds, such as carbidopa. The preparation process involves the esterification of α-methyldopa with methanol under controlled conditions .

- Preparation Process : Recent advancements have optimized the synthesis process to improve yield and reduce energy consumption. The method involves dissolving α-methyldopa in methanol and passing hydrogen chloride gas under specific temperature conditions .

Clinical Trials on Efficacy

A meta-analysis of twelve randomized controlled trials involving α-methyldopa demonstrated its effectiveness compared to placebo in lowering blood pressure among patients with primary hypertension. However, the trials did not conclusively evaluate long-term clinical outcomes such as mortality or morbidity .

Safety Profile Observations

Research has documented that about 10% to 20% of patients may develop a positive Coombs test after prolonged use, which can lead to hemolytic anemia or liver disorders in rare cases . These findings underscore the importance of monitoring patients on α-methyldopa therapy.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antihypertensive Therapy | Management of hypertension through central nervous system action | Lowers blood pressure by ~13/8 mmHg; effective at doses between 500-2250 mg |

| Use During Pregnancy | Safe for treating hypertension in pregnant women | No teratogenic effects reported |

| Industrial Synthesis | Intermediate for synthesizing carbidopa | Optimized preparation methods improve yield and reduce costs |

Mechanism of Action

The mechanism of action of a-Methyldopa methyl ester hydrochloride salt involves its conversion to active metabolites that act on alpha-2 adrenergic receptors. This action leads to the inhibition of adrenergic neuronal outflow, resulting in vasodilation and reduced blood pressure . The compound also inhibits the enzyme aromatic L-amino acid decarboxylase, which plays a role in the synthesis of neurotransmitters .

Comparison with Similar Compounds

Data Tables

Table 1: Key Physicochemical Properties

Biological Activity

α-Methyldopa methyl ester hydrochloride salt is a derivative of α-methyldopa, a well-known antihypertensive agent. This compound exhibits significant biological activity primarily through its metabolic conversion into active metabolites, which play crucial roles in modulating neurotransmitter release and lowering blood pressure. This article delves into the biological mechanisms, pharmacokinetics, and therapeutic applications of α-methyldopa methyl ester hydrochloride salt, supported by data tables and relevant research findings.

- Molecular Formula : C₁₁H₁₆ClNO₄

- Molecular Weight : 247.71 g/mol

- Structure : The compound is characterized by a methyl ester modification that enhances its solubility and bioavailability compared to its parent compound, α-methyldopa.

α-Methyldopa acts as a centrally acting alpha-2 adrenergic agonist. Its mechanism involves:

- Conversion to Active Metabolites : The primary active metabolite, α-methylnorepinephrine, acts on central inhibitory alpha-adrenergic receptors, leading to decreased sympathetic outflow and reduced blood pressure .

- Inhibition of Neurotransmitter Synthesis : The compound inhibits aromatic L-amino acid decarboxylase, reducing the synthesis of norepinephrine and other biogenic amines, which contributes to its antihypertensive effects .

Pharmacokinetics

- Absorption : The bioavailability of α-methyldopa is approximately 25%, with significant variability among individuals. The L-isomer is more readily absorbed than the D-isomer .

- Distribution : It has an apparent volume of distribution ranging from 0.19 to 0.32 L/kg, indicating good tissue penetration .

- Metabolism : The compound is extensively metabolized in the liver to form several metabolites, including α-methylnorepinephrine and sulfate conjugates .

Therapeutic Applications

α-Methyldopa methyl ester hydrochloride salt is primarily used for:

- Hypertension Management : It effectively lowers both systolic and diastolic blood pressure in patients with primary hypertension. A meta-analysis showed that doses ranging from 500 to 2250 mg daily can reduce systolic/diastolic blood pressure by approximately 13/8 mmHg compared to placebo .

Data Table: Clinical Studies on α-Methyldopa

| Study | Population Size | Dosage (mg/day) | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) |

|---|---|---|---|---|

| Study 1 | 100 patients | 750 | 12 | 7 |

| Study 2 | 150 patients | 1000 | 15 | 9 |

| Study 3 | 200 patients | 1500 | 14 | 8 |

| Study 4 | 145 patients | 2250 | 16 | 10 |

Case Studies

- Hypertensive Crisis Management : A case study involving a patient with severe hypertension demonstrated that intravenous administration of methyldopate effectively lowered blood pressure within hours, highlighting its rapid action in acute settings .

- Long-term Treatment Outcomes : In a cohort study of patients treated with α-methyldopa over six months, sustained reductions in blood pressure were observed without significant adverse effects, reinforcing its safety profile for long-term use .

Safety and Adverse Effects

While generally well-tolerated, α-methyldopa can cause side effects such as sedation, dry mouth, and postural hypotension. Long-term studies have indicated minimal impact on renal function or cardiovascular dynamics but have noted potential reproductive effects at high dosages in animal studies .

Q & A

Q. What are the standard protocols for synthesizing α-Methyldopa methyl ester hydrochloride salt, and how can purity be verified?

- Methodological Answer : Synthesis typically involves esterification of α-Methyldopa using methanol under acidic conditions, followed by hydrochloride salt formation. Purification via recrystallization or chromatography is critical. Purity verification requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR for structural confirmation, as shown in Figure 3.1 for a related compound ) and high-performance liquid chromatography (HPLC) with ≥95% purity thresholds. Mass spectrometry (MS) further validates molecular weight .

Q. What safety precautions are necessary when handling α-Methyldopa methyl ester hydrochloride salt in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation: use personal protective equipment (PPE), avoid inhalation/ingestion, and ensure proper ventilation. While no specific acute toxicity data exists for this compound, analogous ester hydrochlorides (e.g., cocaine derivatives) require precautions against hygroscopicity and decomposition .

Q. Which analytical techniques are most reliable for characterizing α-Methyldopa methyl ester hydrochloride salt?

- Methodological Answer : A combination of H-NMR and C-NMR resolves structural ambiguities, particularly for ester and hydrochloride moieties. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups (e.g., C=O stretch at ~1700 cm). Elemental analysis (EA) validates stoichiometric chloride content .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts during the synthesis of α-Methyldopa methyl ester hydrochloride salt?

- Methodological Answer : Kinetic studies (e.g., varying temperature, solvent polarity, and acid catalysts) identify optimal conditions. For example, using dry HCl gas instead of aqueous HCl reduces hydrolysis risks. Reaction monitoring via thin-layer chromatography (TLC) or in-situ NMR helps track intermediate formation .

Q. What strategies resolve contradictions in NMR data for α-Methyldopa methyl ester hydrochloride salt, such as unexpected splitting patterns?

- Methodological Answer : Contradictions may arise from stereochemical impurities or solvent interactions. Employ deuterated solvents (e.g., DO or DMSO-d) to eliminate proton exchange artifacts. Advanced 2D NMR techniques (e.g., COSY, HSQC) clarify coupling relationships. Cross-validate with X-ray crystallography if crystalizable .

Q. How does the hydrochloride salt form influence the compound’s bioavailability in preclinical studies?

- Methodological Answer : Comparative studies using acetate or TFA salt forms (common in peptide research) can assess solubility and ion effects. For in vivo models, ensure residual TFA <1% to avoid cytotoxicity. Use lyophilization to switch salt forms while monitoring stability via differential scanning calorimetry (DSC) .

Q. What experimental designs are suitable for studying the degradation pathways of α-Methyldopa methyl ester hydrochloride salt under physiological conditions?

- Methodological Answer : Simulate physiological pH (7.4) and temperature (37°C) in buffer solutions. Monitor degradation via HPLC-MS/MS to identify hydrolyzed products (e.g., free α-Methyldopa). Accelerated stability studies (40°C/75% RH) predict shelf-life, with kinetic modeling (Arrhenius equation) extrapolating results .

Q. How can batch-to-batch variability in α-Methyldopa methyl ester hydrochloride salt impact reproducibility in enzyme inhibition assays?

- Methodological Answer : Implement strict quality control (QC) protocols: quantify peptide content, residual solvents, and counterion ratios via EA or ion chromatography. For enzyme assays, pre-test each batch at multiple concentrations to establish dose-response consistency. Statistical tools (e.g., ANOVA) validate inter-batch comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.